4-(2-Chloro-5-methoxyphenyl)phenol
Description
Contextualization within Substituted Phenols and Biaryl Chemical Space
The structure of 4-(2-Chloro-5-methoxyphenyl)phenol places it firmly at the intersection of two vital classes of organic compounds: substituted phenols and biaryls. Substituted phenols are a cornerstone of organic synthesis, serving as indispensable precursors and structural motifs in pharmaceuticals, agrochemicals, and polymers. The reactivity of the phenolic hydroxyl group and the potential for functionalization on the aromatic ring make them versatile building blocks for creating more complex molecular architectures.
The compound is also a member of the biaryl family, which is characterized by two aromatic rings linked by a single carbon-carbon bond. numberanalytics.com This structural motif is of paramount importance in medicinal chemistry and materials science, as the direct linkage of two aryl rings imparts unique conformational and electronic properties. fiveable.me Biaryl units are central to the function of numerous pharmaceuticals, natural products, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The synthesis of such compounds is a major focus in organic chemistry, with methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction providing a powerful tool for their construction under mild conditions. fiveable.memdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, representing a likely synthetic pathway to this compound. fiveable.meyoutube.com
Significance of Chlorinated and Methoxylated Aromatic Systems
The specific substituents on the two aromatic rings of this compound—a chlorine atom and a methoxy (B1213986) group—are critical to its chemical character. The presence and position of these groups are not trivial; they profoundly influence the molecule's electronic properties, reactivity, and three-dimensional shape.
Chlorinated aromatic compounds are widely used as intermediates in the production of medicines and agricultural chemicals. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the phenol (B47542) and the reactivity of the aromatic ring towards further substitution. Its presence can also enhance the metabolic stability of a molecule or modulate its binding affinity to biological targets. Kinetic studies on related biaryl structures have shown that the addition of electron-withdrawing chlorine substituents can significantly alter reaction rates and chemical stability.
Conversely, the methoxy group (–OCH₃) is an electron-donating group. In methoxylated phenols, this group increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The methoxy group is a common feature in many natural products, and its demethylation is a standard synthetic step to unveil a reactive hydroxyl group. nih.gov The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group across the biaryl scaffold creates a unique electronic environment that could lead to novel chemical properties and applications.
Research Imperatives for In-depth Understanding of this compound
Despite its intriguing structure, this compound remains a largely uncharacterized compound in the scientific literature. This knowledge gap presents a clear imperative for further research. A systematic investigation is necessary to unlock its potential and provide valuable data for the broader fields of synthetic and medicinal chemistry.
Key research priorities should include:
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route, likely via a Suzuki-Miyaura or similar cross-coupling reaction, followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry) and physicochemical property analysis.
Conformational and Structural Analysis: An X-ray crystallography study would provide invaluable insight into its solid-state conformation, including the dihedral angle between the two aromatic rings, which is a critical parameter for its application in materials science.
Reactivity Studies: Exploration of the molecule's reactivity, including the derivatization of the phenolic hydroxyl group, further substitution on the aromatic rings, and cleavage of the methoxy group. nih.gov
Screening for Biological Activity: Given that biaryl and phenolic structures are common in bioactive compounds, screening this compound and its derivatives for potential pharmaceutical properties is a logical and compelling next step.
A comprehensive study of this molecule would not only illuminate its specific properties but also contribute to a more fundamental understanding of how substituent effects operate across complex biaryl systems.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVLALAMRTIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683559 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-78-5 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Chloro 5 Methoxyphenyl Phenol
Catalytic Cross-Coupling Reactions for Biaryl Bond Formation
The construction of the central aryl-aryl bond in 4-(2-Chloro-5-methoxyphenyl)phenol is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them the preferred routes in modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, celebrated for its mild reaction conditions and the commercial availability and stability of its organoboron reagents. kochi-tech.ac.jptcichemicals.com The general mechanism involves three key steps: the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron species, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
For the synthesis of this compound, two primary Suzuki-Miyaura approaches are feasible:
Coupling of (2-chloro-5-methoxyphenyl)boronic acid with a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol).
Coupling of (4-hydroxyphenyl)boronic acid with a suitable dihalomethoxybenzene, such as 1-bromo-2-chloro-5-methoxybenzene or 1-iodo-2-chloro-5-methoxybenzene.
The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. A variety of phosphine (B1218219) ligands, from the simple triphenylphosphine (B44618) (PPh₃) to more complex Buchwald-Hartwig ligands like SPhos and XPhos, have been developed to enhance catalytic activity, particularly for less reactive aryl chlorides. libretexts.orgresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose/Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. researchgate.netacs.org |
| Ligand | PPh₃, SPhos, XPhos, dppf | Stabilizes the Pd catalyst and facilitates key steps in the catalytic cycle. libretexts.orgresearchgate.net |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) | Transfers the aryl group to the palladium center. libretexts.orgacs.org |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | The electrophilic coupling partner. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. researchgate.net |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and influences reaction rate and selectivity. acs.org |
Copper-Catalyzed Ullmann-Type Coupling Approaches
The Ullmann reaction and its variants represent a classical and still relevant method for forming aryl-aryl and aryl-ether bonds using copper catalysis. organic-chemistry.org The traditional Ullmann biaryl synthesis involves the high-temperature coupling of two aryl halide molecules in the presence of excess copper. organic-chemistry.org A more common and milder variant for synthesizing diaryl ethers is the Ullmann condensation, which couples an aryl halide with a phenol (B47542). researchgate.netmdpi.com
To form the biaryl core of this compound, a modified Ullmann coupling would typically involve the reaction of a 4-halophenol with an activated 2-chloro-5-methoxy-halobenzene. The use of ligands, such as N,N-dimethylglycine or phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures. researchgate.net The reaction is highly dependent on the nature of the substrates, catalyst, and base. arkat-usa.org Electron-poor aryl halides and electron-rich phenols generally give higher yields. arkat-usa.org
Table 2: Typical Parameters for Ullmann-Type Coupling
| Parameter | Details | Significance |
|---|---|---|
| Copper Catalyst | CuI, Cu₂O, CuO nanoparticles | The mediating transition metal for the coupling. mdpi.comarkat-usa.org |
| Ligand | N,N-Dimethylglycine, 1,10-Phenanthroline | Accelerates the reaction, allowing for milder conditions. researchgate.net |
| Reactants | Aryl Halide (often Ar-I or Ar-Br) and Phenol | The building blocks for the biaryl ether linkage. mdpi.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol to form the active phenoxide nucleophile. arkat-usa.org |
| Solvent | DMF, Pyridine, Toluene, Xylenes | High-boiling, often polar aprotic solvents are used. mdpi.comarkat-usa.org |
| Temperature | 90-200 °C | Typically requires elevated temperatures, though ligands can lower this range. organic-chemistry.orgresearchgate.net |
Other Transition Metal-Mediated Aryl-Aryl Coupling Techniques
While palladium and copper dominate the field, other transition metals, particularly nickel, have emerged as powerful catalysts for biaryl synthesis. Nickel-catalyzed cross-couplings, such as the Negishi coupling (with organozinc reagents) or Suzuki-type reactions, can be advantageous, especially for coupling less reactive electrophiles like aryl chlorides and sulfonates. nih.govnih.gov
These methods offer an alternative catalytic pathway that can sometimes provide superior yields or selectivity for specific substrate combinations where palladium or copper systems are less effective. nih.gov For instance, a nickel-catalyzed coupling could potentially be used to react an organozinc derivative of one of the phenolic rings with the aryl halide of the other, often under conditions similar to those used in palladium catalysis.
Stepwise Aromatic Functionalization and Derivatization Routes
An alternative to the direct formation of the biaryl bond involves the construction of the target molecule from a pre-existing biphenyl (B1667301) or substituted phenol core through a sequence of functional group interconversions.
Strategic Introduction of Halogen and Methoxy (B1213986) Groups
This approach begins with a simpler biphenyl precursor, such as 4-methoxybiphenyl (B1664174) or 4-hydroxybiphenyl, and introduces the required chloro and methoxy substituents in a stepwise fashion. A key challenge in this methodology is achieving the correct regioselectivity during electrophilic aromatic substitution reactions.
Pathways Involving Precursor Aminophenols and Nitrophenols
Functional groups like nitro (-NO₂) and amino (-NH₂) can serve as valuable synthetic handles for the introduction of other functionalities. A synthetic strategy for this compound could be designed starting from a nitrophenol or aminophenol precursor.
One plausible pathway involves the synthesis of 2-chloro-4-nitrophenol (B164951), which can be achieved by the direct nitration of 2-chlorophenol (B165306) or the chlorination of 4-nitrophenol. chemicalbook.comgoogle.com The resulting 2-chloro-4-nitrophenol could then undergo a cross-coupling reaction, such as a Suzuki coupling with a (5-methoxyphenyl)boronic acid, to form a nitrobiphenyl intermediate. The final step would be the reduction of the nitro group to an amine (e.g., using hydrazine (B178648) hydrate (B1144303) with a catalyst), followed by diazotization and hydrolysis (Sandmeyer-type reaction) to yield the final phenolic hydroxyl group. google.comgoogle.com While this route is lengthy, it relies on well-established and predictable chemical transformations. nih.govsciencemadness.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, route for the synthesis of this compound. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
A more direct, yet challenging, approach would be the reaction of a dihalobenzene with a hydroquinone (B1673460) derivative. For instance, the reaction of 1,2-dichloro-4-methoxybenzene with hydroquinone under basic conditions could theoretically lead to the desired product. However, the absence of strong activating groups on the dichlorobenzene ring makes this reaction difficult to achieve under standard SNAr conditions. sciencemadness.org Such reactions often require harsh conditions, including high temperatures and pressures, and may suffer from poor selectivity and the formation of polymeric byproducts.
A variation of this approach involves the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. ambeed.comorganic-chemistry.org This reaction is particularly useful for the formation of diaryl ethers and can be adapted for the synthesis of biphenyls, although it typically requires high temperatures. A potential Ullmann-type reaction could involve the coupling of 2-chloro-5-methoxyphenol (B96188) with a 4-halophenol derivative in the presence of a copper catalyst. The choice of solvent and ligand is crucial for the success of Ullmann condensations.
The following table summarizes the key aspects of potential nucleophilic aromatic substitution pathways:
| Starting Materials | Key Reaction Type | Activating Group | Potential Challenges |
| 1,2-Dichloro-4-nitrobenzene, 4-Benzyloxyphenol | SNAr | Nitro (-NO₂) | Multi-step process, potential for side reactions. |
| 1,2-Dichloro-4-methoxybenzene, Hydroquinone | SNAr | Methoxy (-OCH₃) - weak activation | Harsh reaction conditions, low yield, and selectivity. |
| 2-Chloro-5-methoxyphenol, 4-Iodophenol | Ullmann Condensation | N/A (Copper-catalyzed) | High temperatures, catalyst deactivation. |
Sustainable Synthesis Approaches for this compound
Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally benign methodologies. For the synthesis of this compound, this translates to the use of catalytic systems, milder reaction conditions, and processes that minimize waste generation.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and sustainable method for the formation of C-C bonds, including the biphenyl linkage in the target molecule. chemspider.comnih.gov This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high yields, excellent functional group tolerance, and generally mild reaction conditions.
A highly plausible and efficient route to this compound via a Suzuki-Miyaura coupling would involve the reaction of 4-(benzyloxy)phenylboronic acid with 1-bromo-2-chloro-5-methoxybenzene . The benzyloxy group serves as a protecting group for the phenol, which can be readily removed in the final step by catalytic hydrogenation. The synthesis of 4-(benzyloxy)phenylboronic acid is well-documented and can be achieved from 4-benzyloxyphenol. ambeed.comnih.gov
The key Suzuki-Miyaura coupling step would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The reaction typically proceeds at elevated temperatures, but modern catalytic systems are continually being developed to allow for lower reaction temperatures.
The advantages of this approach include:
High Selectivity: The Suzuki-Miyaura reaction is known for its high chemoselectivity, minimizing the formation of byproducts.
Mild Conditions: Compared to classical methods, the reaction conditions are generally milder, reducing energy consumption.
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, avoiding the need for extensive protection-deprotection steps.
Catalytic Nature: The use of a catalyst in small quantities reduces waste compared to stoichiometric reagents.
The following table outlines a proposed sustainable synthesis of this compound using a Suzuki-Miyaura coupling:
| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |
| 1 | Protection | 4-Hydroxyphenylboronic acid | Benzyl chloride, Base | 4-(Benzyloxy)phenylboronic acid |
| 2 | Suzuki-Miyaura Coupling | 4-(Benzyloxy)phenylboronic acid, 1-Bromo-2-chloro-5-methoxybenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(Benzyloxy)-2'-chloro-5'-methoxy-1,1'-biphenyl |
| 3 | Deprotection | 4-(Benzyloxy)-2'-chloro-5'-methoxy-1,1'-biphenyl | H₂, Pd/C | This compound |
Further developments in sustainable synthesis could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the use of greener reaction media such as water or ionic liquids. tcichemicals.com Research into C-H activation strategies could also provide a future pathway to this molecule, potentially avoiding the need for pre-functionalized starting materials.
Advanced Spectroscopic Characterization of 4 2 Chloro 5 Methoxyphenyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For a molecule such as 4-(2-Chloro-5-methoxyphenyl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton.
Expected ¹H NMR Data (Hypothetical):
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| -OH | 4.5 - 5.5 | Singlet (broad) | - |
| -OCH₃ | ~3.8 | Singlet | - |
| Aromatic H (phenol ring) | 6.8 - 7.2 | Doublet, Doublet of doublets | J ≈ 2-9 |
| Aromatic H (chloromethoxy-phenyl ring) | 6.9 - 7.4 | Doublet, Doublet of doublets | J ≈ 2-9 |
The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific electronic effects of the substituents on each ring. The phenolic -OH proton signal would likely be a broad singlet, and its chemical shift could vary with concentration and temperature. The methoxy group protons would appear as a sharp singlet. The aromatic protons would display complex splitting patterns (doublets and doublets of doublets) due to ortho-, meta-, and para-couplings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, twelve distinct signals would be anticipated in the aromatic region, in addition to the signal for the methoxy carbon.
Expected ¹³C NMR Data (Hypothetical):
| Carbon | Expected Chemical Shift (ppm) |
| C-O (Phenol) | 150 - 160 |
| C-Cl | 125 - 135 |
| C-OCH₃ | 155 - 165 |
| Quaternary Aromatic C | 120 - 145 |
| Tertiary Aromatic C | 110 - 130 |
| -OCH₃ | ~56 |
The carbon atoms directly attached to the electronegative oxygen and chlorine atoms would be expected to resonate at lower fields (higher ppm values). The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of the substituents.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be particularly useful for identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the two aromatic rings and the positions of the substituents. For instance, correlations would be expected between the methoxy protons and the carbon to which the methoxy group is attached, as well as the adjacent aromatic carbons.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Expected FTIR Data (Hypothetical):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-O Stretch (Methoxy) | 1020 - 1075 (asymmetric), ~1250 (symmetric) | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
The broad O-H stretching band is a hallmark of phenols. The precise positions of the aromatic C=C stretching bands and the out-of-plane C-H bending vibrations (typically in the 650-900 cm⁻¹ region) would provide further information about the substitution pattern of the aromatic rings.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C-O and O-H tend to show strong IR absorptions, non-polar bonds and symmetric vibrations often produce strong Raman signals.
Expected Raman Data (Hypothetical):
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
| C-Cl Stretch | 700 - 800 | Medium to Strong |
The symmetric breathing modes of the aromatic rings are typically strong and sharp in the Raman spectrum. The C-Cl stretch would also be expected to be Raman active. A detailed analysis of the Raman spectrum would aid in a more complete vibrational assignment when used in conjunction with FTIR data.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
No specific HRMS data or fragmentation analysis studies for this compound were found in the available scientific literature. Such an analysis would typically involve determining the exact mass of the molecular ion to confirm the elemental composition and studying its fragmentation pattern to elucidate the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
There is no available literature detailing the experimental UV-Vis absorption spectrum of this compound. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
A search for single crystal X-ray diffraction data for this compound did not yield any results. This technique would provide precise information on the compound's crystal system, space group, unit cell dimensions, and the three-dimensional arrangement of atoms, including bond lengths and angles.
Computational Chemistry and Theoretical Investigations of 4 2 Chloro 5 Methoxyphenyl Phenol
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules. tandfonline.com While specific computational studies on 4-(2-chloro-5-methoxyphenyl)phenol are not extensively documented, the methodologies and findings from closely related substituted phenols, such as 2-chloro-4-phenylphenol, offer valuable insights. tandfonline.com
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the most stable arrangement of the two phenyl rings and the substituent groups.
The conformational landscape is shaped by the rotation around the single bond connecting the two aromatic rings. This rotation leads to different conformers with varying energies. The dihedral angle between the planes of the two rings is a critical parameter. In similar biphenyl (B1667301) systems, the planarity or twisting of the rings is influenced by the steric hindrance and electronic interactions of the substituents. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is significantly twisted out of the phenyl ring plane. nih.gov The presence of the chloro and methoxy (B1213986) groups in this compound would similarly influence the dihedral angle between the two rings, likely resulting in a non-planar ground state conformation to alleviate steric strain.
Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Similar Compound (2-chloro-4-phenylphenol) Calculated at the B3LYP/6-311++G(d,p) Level tandfonline.com This table provides representative data for a closely related molecule and should be considered illustrative for this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (phenyl) | 1.38 - 1.40 | C-C-C (phenyl) | 118 - 121 |
| C-O (phenol) | 1.37 | C-O-H | 109 |
| O-H | 0.96 | C-C-O | 119 |
| C-Cl | 1.75 | C-C-Cl | 120 |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs) that determine a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is rich in electron density due to the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the chloro-substituted phenyl ring. The energy gap would provide insights into the intramolecular charge transfer characteristics of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound This table provides representative data and should be considered illustrative for this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas).
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group and the methoxy group, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its propensity for hydrogen bonding and nucleophilic attack. The aromatic rings will show regions of intermediate potential.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to stabilizing intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Atomic Charges and Charge Transfer Phenomena
The distribution of atomic charges within a molecule is fundamental to understanding its chemical behavior. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. In this compound, the oxygen and chlorine atoms are expected to have negative partial charges due to their high electronegativity, while the hydrogen atom of the hydroxyl group and the carbon atoms bonded to electronegative atoms will have positive partial charges.
These charge distributions, along with the FMO and NBO analyses, help to elucidate intramolecular charge transfer (ICT) phenomena. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro) groups can facilitate ICT from the electron-rich parts of the molecule to the electron-deficient parts upon electronic excitation.
Theoretical Spectroscopic Property Predictions
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific bond stretching, bending, and torsional motions within the molecule. For example, a characteristic O-H stretching frequency would be predicted for the hydroxyl group, and C-Cl and C-O stretching frequencies would also be identified. Comparing the theoretical spectrum of this compound with experimental data for similar compounds like 2-chloro-5-fluoro phenol can aid in the interpretation of its vibrational spectrum. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies and oscillator strengths of electronic transitions between different molecular orbitals, providing insights into the wavelengths of maximum absorption (λmax). tandfonline.com
Simulated Vibrational (IR and Raman) Spectra
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for understanding the molecular structure and bonding of a compound. For analogues like 2-chloro-4-phenylphenol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between calculated and experimental vibrational frequencies. tandfonline.com This suggests that a similar computational approach for this compound would yield reliable predictions for its infrared (IR) and Raman spectra.
Key vibrational modes for this molecule would include:
O-H Stretch: A characteristic strong and broad band in the IR spectrum, typically in the region of 3400-3600 cm⁻¹. The exact position would be sensitive to intramolecular hydrogen bonding between the phenolic proton and the methoxy group's oxygen or the chlorine atom.
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.
C-O Stretches: The phenolic C-O stretch and the aryl-ether C-O stretch of the methoxy group would likely appear in the 1200-1300 cm⁻¹ range.
C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the carbon-chlorine bond.
The simulated spectra would not only help in the identification and characterization of the molecule but also provide insights into its conformational preferences and intermolecular interactions.
Predicted NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts, usually performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide highly accurate predictions. For substituted 4-phenylphenols, the root-mean-square deviation (RMSD) between experimental and theoretical ¹H NMR chemical shifts has been reported to be as low as 0.19 ppm, and for ¹³C NMR, around 5.39-6.34 ppm. tandfonline.com
For this compound, the following predictions can be made:
¹H NMR:
The phenolic proton (-OH) would likely appear as a singlet with a chemical shift significantly downfield, influenced by hydrogen bonding and the electronic environment.
The aromatic protons would exhibit complex splitting patterns in the range of 6.5-8.0 ppm. The exact shifts would depend on the electronic effects of the chloro and methoxy substituents.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around 3.8-4.0 ppm. researchgate.net
¹³C NMR:
The carbon atoms of the two aromatic rings would resonate in the 110-160 ppm region.
The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the methoxy group (C-OCH₃) would have distinct chemical shifts influenced by the oxygen atoms. The chemical shift for a methoxy carbon is typically around 56 ± 1 ppm when there is an ortho-substituent. researchgate.net
The carbon bonded to the chlorine atom (C-Cl) would also have a characteristic shift.
A data table of predicted chemical shifts would be invaluable for experimentalists in assigning the NMR spectra of this compound.
Theoretical UV-Vis Absorption Spectra
Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations can predict the absorption maxima (λ_max) and the nature of the electronic transitions involved. For related phenylphenols, TD-DFT calculations have shown good agreement with experimental solution-phase spectra. tandfonline.com
The UV-Vis spectrum of this compound is expected to show characteristic π → π* transitions. The presence of the chromophoric phenyl and phenol groups, along with the auxochromic chloro and methoxy substituents, will influence the position and intensity of the absorption bands. The electronic transitions are likely to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of these frontier molecular orbitals can help in understanding the charge transfer characteristics of the molecule upon electronic excitation. tandfonline.com
Reactivity and Mechanistic Insights from Theoretical Models
Prediction of Electrophilic and Nucleophilic Sites
Computational methods can provide valuable insights into the chemical reactivity of a molecule by identifying its electrophilic and nucleophilic centers. This is often achieved through the analysis of the molecular electrostatic potential (MESP) and Mulliken or Natural Bond Orbital (NBO) population analysis.
Nucleophilic Sites: A nucleophile is a chemical species that donates an electron pair. youtube.com In this compound, regions of high electron density, indicated by negative MESP, would be the most probable nucleophilic sites. These are expected to be the oxygen atoms of the hydroxyl and methoxy groups, as well as the π-systems of the aromatic rings. tandfonline.comkhanacademy.org The carbon atom with a partial negative charge due to its bond with a less electronegative atom can also act as a nucleophilic center. khanacademy.org
Electrophilic Sites: An electrophile is a chemical species that accepts an electron pair. youtube.com Regions of low electron density, or positive MESP, are prone to nucleophilic attack. In this molecule, the phenolic proton and the carbon atoms attached to the electronegative oxygen and chlorine atoms are likely to be the primary electrophilic centers. youtube.com
Understanding the distribution of electrophilic and nucleophilic sites is crucial for predicting the outcomes of chemical reactions involving this compound.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. For a molecule to undergo ESIPT, it must possess a proton donor group (like a hydroxyl group) and a proton acceptor group in close proximity. nih.gov In this compound, the possibility of ESIPT would depend on the rotational conformation of the two aromatic rings.
If the conformation allows for the phenolic proton to be in proximity to the oxygen of the methoxy group or potentially the chlorine atom, an intramolecular hydrogen bond could form in the ground state. Upon photoexcitation, the acidity of the phenol and the basicity of the acceptor site can increase, facilitating the proton transfer. nih.gov This process leads to the formation of a transient tautomer (a keto-isomer or quinone methide) which may have distinct fluorescence properties. rsc.org
Theoretical studies, particularly using TD-DFT, can model the potential energy surfaces of the ground and excited states to investigate the feasibility and mechanism of ESIPT. These calculations can determine the energy barriers for proton transfer in both states and predict the spectroscopic signatures of the different species involved. nih.gov
Thermodynamics and Kinetics of Chemical Transformations
Computational chemistry can be used to study the thermodynamics and kinetics of various chemical transformations that this compound might undergo. For instance, the energies of reactants, products, and transition states for reactions such as oxidation, electrophilic substitution, or ether cleavage can be calculated.
From these calculations, thermodynamic quantities like the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be determined. This information helps in predicting the spontaneity and position of equilibrium for a given transformation.
Kinetic parameters, such as the activation energy (Ea), can also be calculated from the energy of the transition state. This allows for the prediction of reaction rates and provides insights into the reaction mechanism. For example, understanding the kinetics of its antioxidant activity (e.g., hydrogen atom transfer or single electron transfer mechanisms) would be a valuable application of such theoretical studies.
Reactivity and Chemical Transformations of 4 2 Chloro 5 Methoxyphenyl Phenol
Electrophilic Aromatic Substitution Reactions on Phenolic Ring
The phenolic ring in 4-(2-Chloro-5-methoxyphenyl)phenol is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing nature of the hydroxyl group. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The positions ortho to the hydroxyl group (C3' and C5') are the most likely sites for electrophilic attack. However, the bulky 2-chloro-5-methoxyphenyl substituent at the C4' position creates significant steric hindrance, which would likely disfavor substitution at the C3' and C5' positions. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho to the activating hydroxyl group.
Common electrophilic aromatic substitution reactions applicable to phenols include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent would lead to the introduction of halogen atoms onto the phenolic ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the addition of a sulfonic acid (-SO₃H) group. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions, involving an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce alkyl or acyl groups, respectively.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenolic Ring
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(2-chloro-5-methoxyphenyl)phenol |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol |
| Sulfonation | H₂SO₄, SO₃ | 5-(2-Chloro-5-methoxyphenyl)-2-hydroxybenzenesulfonic acid |
Nucleophilic Aromatic Substitution Reactions on Chlorinated Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com In the case of the chlorinated ring of this compound, the chlorine atom is the leaving group.
Potential nucleophiles could include:
Hydroxides (e.g., NaOH)
Alkoxides (e.g., NaOCH₃)
Amines (e.g., NH₃, RNH₂) youtube.com
The reaction is generally less favorable compared to electrophilic substitution on the phenolic ring.
Oxidation and Reduction Pathways of Phenolic and Methoxy (B1213986) Groups
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of phenoxy radicals. These radicals can then participate in coupling reactions, leading to the formation of biphenols or polymeric materials. acs.org The oxidation potential of phenols is influenced by the substituents on the aromatic ring. rsc.org Electron-donating groups, like the methoxy group, generally lower the oxidation potential, making the compound easier to oxidize. researchgate.net The oxidation of methoxyphenols can sometimes lead to demethylation, forming catechols, particularly under certain electrochemical or thermolytic conditions. psu.edunih.gov For instance, studies on methoxyphenols have shown that they can be converted to products like phenol (B47542) and hydroxyphenols under high-temperature thermolysis. psu.edu
Reduction: The functional groups in this compound are generally resistant to chemical reduction under mild conditions. The aromatic rings are stable, and reduction would require harsh conditions, such as high-pressure hydrogenation with a metal catalyst (e.g., Pt, Pd, Ni), which would likely lead to the saturation of the rings and potential hydrodechlorination (replacement of the chlorine atom with hydrogen). The methoxy and phenolic hydroxyl groups are also typically stable to most reducing agents, although certain strong reagents can cleave the ether linkage of the methoxy group.
Derivatization at Phenolic Hydroxyl and Methoxy Functionalities
The phenolic hydroxyl and methoxy groups are key sites for chemical derivatization.
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can react with various electrophiles. Common derivatization reactions include:
Etherification (Williamson Ether Synthesis): Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.
Esterification: Reaction with an acyl halide or acid anhydride (B1165640) (e.g., acetyl chloride, acetic anhydride) to form an ester. nih.gov
Phosphitylation: Derivatization with a phosphitylating agent is a technique used for quantitative analysis of hydroxyl groups by ³¹P NMR. nih.gov
Reaction with Pentafluoropyridine (PFP): This reagent can be used for the selective derivatization of phenolic hydroxyl groups for analysis by ¹⁹F NMR. nrel.gov
Table 2: Examples of Derivatization Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Product |
| Methylation | CH₃I, K₂CO₃ | 1-Chloro-4-(4-methoxyphenyl)-2-methoxybenzene |
| Acetylation | Acetic Anhydride, Pyridine | 4-(2-Chloro-5-methoxyphenyl)phenyl acetate |
Methoxy Functionality: The methoxy group is generally less reactive than the phenolic hydroxyl group. Cleavage of the methyl ether to yield the corresponding catechol (a 1,2-dihydroxybenzene derivative) is a primary transformation. This typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). prepchem.com Electrochemical methods have also been reported for the demethylation of methoxyphenols. nih.gov
Catalytic Conversions and Biotransformations
Catalytic Conversions: The structure of this compound allows for various catalytic transformations.
Cross-Coupling Reactions: The chloro-substituted ring can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, although the electron-rich nature of the ring might pose challenges.
Oxidative Coupling: Catalytic oxidative coupling of the phenolic moiety can be achieved using various metal catalysts, such as those based on iron or vanadium, often using oxygen or air as the oxidant to produce biphenol derivatives. acs.org
Catalytic Ring Opening: Under specific catalytic conditions, such as with silver(I) catalysts, related structures containing oxazole (B20620) rings have been shown to undergo ring-opening and cyclization reactions. acs.org
Biotransformations: Chlorinated phenolic compounds are known to be subject to biotransformation by microorganisms in the environment. nih.gov The specific pathways for this compound are not documented, but general principles of xenobiotic metabolism can be applied.
Aerobic Degradation: In aerobic environments, bacteria often initiate the degradation of chlorophenols by hydroxylation to form chlorinated catechols, followed by ring cleavage. nih.gov
Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a more common initial step, where the chlorine atom is replaced by a hydrogen atom. nih.gov
Phase I and Phase II Metabolism: In higher organisms, biotransformation often involves Phase I reactions (oxidation, reduction, hydrolysis), such as hydroxylation catalyzed by cytochrome P450 enzymes, and Phase II reactions (conjugation), where the compound or its metabolites are coupled with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov The presence of chlorine can influence the rate and pathway of biotransformation. mdpi.com
Structure Activity Relationship Sar Studies and Mechanistic Insights from Derivatives Containing the 4 2 Chloro 5 Methoxyphenyl Phenol Scaffold
Contribution of the 2-Chloro-5-methoxyphenyl Moiety to Biological Activity Mechanisms in vitro
The 2-chloro-5-methoxyphenyl moiety is a key pharmacophore that has been incorporated into various molecular scaffolds to enhance their biological activity. The electronic and steric properties of the chlorine atom and the methoxy (B1213986) group significantly influence the interaction of these compounds with their biological targets.
Role in Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase 2A, Urease)
The 2-chloro-5-methoxyphenyl group has been identified as a significant contributor to the enzyme-inhibiting properties of several classes of compounds. For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated for their antidiabetic activity through the inhibition of α-glucosidase and α-amylase. nih.gov The presence of electron-donating (like a methoxy group) and electron-withdrawing (like a chloro group) substituents on the phenyl ring was found to be highly favorable for the inhibitory activity against these enzymes. nih.gov
In the context of phosphodiesterase (PDE) inhibition, while direct studies on the 4-(2-Chloro-5-methoxyphenyl)phenol scaffold with PDE2A are not prevalent in the provided search results, the inhibition of other PDE isozymes, such as PDE5, has been shown to suppress matrix metalloproteinase-2 production, which is relevant in pulmonary hypertension. nih.gov The cGMP-dependent phosphodiesterase 2A (PDE2A) itself is a selective regulator of lymphatic endothelial contact inhibition, and its inhibition leads to increased cGMP levels. nih.gov This suggests that compounds targeting PDE2A could have therapeutic applications in conditions involving lymphatic dysfunction.
Urease, a nickel-containing enzyme, is another important target for inhibitors. The inhibition of urease is crucial in the treatment of diseases caused by Helicobacter pylori. nih.gov Schiff base metal complexes have shown significant urease inhibitory activity. nih.gov The interaction with the nickel ions in the active site of urease is often facilitated by functional groups that can chelate the metal ions. researchgate.net While direct evidence for the this compound scaffold is limited, the electronic nature of the substituents on the phenyl ring can influence the binding affinity of the inhibitor to the enzyme's active site.
Influence on Receptor Binding Affinities and Selectivity
The 2-chloro-5-methoxyphenyl moiety also plays a critical role in determining the binding affinity and selectivity of ligands for various receptors. For example, a 2-aminothiazole (B372263) derivative, 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A), has demonstrated nanomolar affinity for the human corticotropin-releasing factor (CRF)1 receptor with high selectivity over the CRF2α receptor. nih.gov This highlights the importance of the substituted phenyl ring in achieving potent and selective receptor antagonism.
Furthermore, studies on (2-methoxyphenyl)piperazine derivatives have shown that the nature and position of substituents on the phenyl ring influence the affinity for 5-HT1A receptors. nih.gov Similarly, the conformational analysis of 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines has revealed a correlation between the molecular conformation, influenced by the methoxy group, and their high binding affinity for the 5-HT2 receptor. nih.gov These findings underscore the general principle that the substitution pattern on a phenyl ring is a key determinant of receptor binding characteristics.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to its target protein. Several studies have utilized molecular docking to understand the interactions of compounds containing chloro and methoxy substituted phenyl rings with their biological targets.
Analysis of Binding Modes, Key Residue Interactions, and Hydrophobic Cavities
Molecular docking studies on various phenol (B47542) derivatives have provided insights into their binding mechanisms. For instance, the docking of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor revealed a lower binding energy compared to its parent compound, vanillin (B372448), suggesting enhanced anti-inflammatory activity. fip.org The analysis of the docked pose would typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of the enzyme.
In another study, a tetra-substituted imidazole (B134444) containing a 4-chloro-2-(1-(4-methoxyphenyl)...)phenol moiety was docked with NADPH. nih.gov The results indicated a binding energy of -6.37 kcal/mol, suggesting good antioxidant potential. nih.gov The docking analysis would pinpoint the specific interactions between the ligand and the active site residues of the NADPH enzyme. nih.gov
Docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase have shown that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of the enzymes. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and for exerting the inhibitory effect.
Prediction of Binding Energies and Inhibition Potency
The prediction of binding energy from molecular docking studies is often correlated with the experimentally determined inhibition potency (e.g., IC50 values). For 4-formyl-2-methoxyphenyl-4-chlorobenzoate, the predicted binding energy of -8.18 kcal/mol at the COX-2 receptor was significantly lower than that of vanillin (-4.96 kcal/mol), which is consistent with the expectation of improved activity. fip.org
Similarly, for the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, the docking scores were in good agreement with the in vitro antidiabetic activity, with the most active compound showing the best docking score. nih.gov This demonstrates the utility of molecular docking in predicting the biological activity of novel compounds and in guiding the design of more potent inhibitors.
The following table summarizes the predicted binding energies of some relevant compounds from molecular docking studies:
| Compound/Ligand | Target Protein | Predicted Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 fip.org |
| Vanillin | COX-2 (Chain A) | -4.96 fip.org |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | NADPH | -6.37 nih.gov |
| Metal complexes of HL (C1–C5) | NADPH | -5.16, -3.58, -5.02, -3.31, -5.59 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study on this compound derivatives was not found in the provided search results, the principles of QSAR are highly applicable to this class of compounds.
A typical QSAR study involves the calculation of various molecular descriptors (e.g., topological, geometrical, quantum chemical) for a set of molecules with known biological activity. ajrconline.org These descriptors are then used to build a regression model that can predict the activity of new, untested compounds. For a series of substituted phenols, descriptors such as the logarithm of the 1-octanol/water partition coefficient (log Kow) and GETAWAY descriptors have been used to model their toxicity against Tetrahymena pyriformis. ajrconline.org The resulting QSAR models often show high predictive power, with R² values greater than 0.9. ajrconline.org
For derivatives of this compound, a QSAR study could elucidate the quantitative contribution of the chloro and methoxy groups, as well as other substituents, to their biological activity. Such a model could predict the optimal substitution pattern for maximizing a desired therapeutic effect, thereby accelerating the drug discovery process.
Correlation of Molecular Descriptors with In Vitro Efficacy
The in vitro efficacy of derivatives containing the this compound scaffold is intricately linked to a variety of molecular descriptors that define their physicochemical properties. These descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecules, typically fall into three main categories: lipophilic, electronic, and steric.
Quantitative Structure-Activity Relationship (QSAR) studies on related phenolic compounds, such as chlorophenols, have demonstrated that their biological activity can be effectively predicted by correlating it with specific molecular descriptors. nih.gov For instance, the lipophilicity of a compound, often quantified by the logarithm of the n-octanol/water partition coefficient (log K(ow)), is frequently a dominant factor in determining its ability to cross cellular membranes and interact with intracellular targets. nih.gov
Electronic properties also play a pivotal role. The Hammett constant (σ) and the acid dissociation constant (pKa) are key electronic descriptors that influence a molecule's ionization state and its capacity to engage in hydrogen bonding or other electrostatic interactions with biological macromolecules. nih.gov In the context of the this compound scaffold, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group significantly modulate the electronic landscape of the molecule. The interplay of these substituents affects the acidity of the phenolic hydroxyl group, which is often a critical site for biological interactions.
The following table illustrates the types of molecular descriptors that are often correlated with the in vitro efficacy of phenolic compounds.
| Descriptor Category | Molecular Descriptor | Significance in Biological Activity |
| Lipophilic | log K(ow) (n-octanol/water partition coefficient) | Influences membrane permeability and hydrophobic interactions with target sites. nih.gov |
| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents. nih.gov |
| pKa (acid dissociation constant) | Determines the ionization state of the phenolic hydroxyl group at physiological pH. nih.gov | |
| Steric | Molecular Weight | Relates to the overall size of the molecule. |
| Molar Refractivity | Describes the volume occupied by an atom or group of atoms and their polarizability. | |
| Topological | Valence Molecular Connectivity Index (¹χv) | Encodes information about the degree of branching and connectivity in a molecule. nih.gov |
By establishing a quantitative relationship between these descriptors and the observed in vitro efficacy, researchers can gain valuable insights into the key structural features that drive biological activity.
Development of Predictive Models for Structure-Mechanism Relationships
Building on the correlation of molecular descriptors with in vitro efficacy, predictive models can be developed to forecast the biological activity of novel derivatives and to gain deeper insights into their structure-mechanism relationships. These models are typically generated using statistical methods such as multiple linear regression (MLR) or more sophisticated machine learning algorithms. mdpi.comnih.gov
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this regard. nih.govresearchgate.net These methods generate 3D models that visualize the impact of steric, electrostatic, and hydrophobic fields on the biological activity of a series of compounds. nih.govnih.gov For instance, a CoMFA model for a set of this compound derivatives could reveal that a bulky substituent at a particular position on the phenyl ring is detrimental to activity, while an electron-rich region is favored for optimal interaction with the target.
The development of such a predictive model typically involves the following steps:
Data Set Compilation: A diverse set of derivatives with experimentally determined in vitro efficacy is assembled. This set is usually divided into a training set for model building and a test set for external validation. nih.gov
Molecular Modeling and Alignment: The three-dimensional structures of the compounds in the training set are generated and aligned based on a common scaffold, in this case, the this compound core.
Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA models can include additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov
Statistical Analysis: Partial least squares (PLS) regression is commonly used to correlate the variations in the molecular fields with the variations in biological activity.
Model Validation: The predictive power of the resulting model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). The model's ability to predict the activity of the test set compounds is also evaluated. researchgate.net
The contour maps generated from these models provide a visual representation of the structure-mechanism relationships. For example, a contour map might show regions where increased positive electrostatic potential enhances activity, suggesting a key interaction with a negatively charged residue in the target's binding site. This information is invaluable for the rational design of new derivatives with improved efficacy.
The table below outlines the key components and outputs of a typical 3D-QSAR modeling process for derivatives of the this compound scaffold.
| Modeling Component | Description | Application to Structure-Mechanism Insights |
| Training and Test Sets | A collection of derivatives with known in vitro efficacy, divided for model generation and validation. nih.gov | Ensures the statistical robustness and predictive power of the model. |
| Molecular Alignment | Superimposing the 3D structures of the derivatives based on the common scaffold. | Defines the spatial frame of reference for comparing molecular properties. |
| CoMFA/CoMSIA Fields | Calculation of steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. nih.gov | Identifies the key physicochemical properties that govern the interaction with the biological target. |
| PLS Regression | Statistical method to correlate field variations with activity changes. | Establishes a quantitative relationship between the 3D properties and the biological response. |
| Contour Maps | 3D graphical representations of the QSAR model, highlighting favorable and unfavorable regions for different physicochemical properties. | Provides a visual guide for designing new derivatives with enhanced efficacy by indicating where to add or remove specific functional groups. |
Through the iterative process of designing, synthesizing, and testing new derivatives based on the predictions of these models, a deeper understanding of the structure-mechanism relationships for compounds containing the this compound scaffold can be achieved.
Advanced Applications and Future Research Directions for 4 2 Chloro 5 Methoxyphenyl Phenol
Potential in Advanced Functional Materials (e.g., Organic Semiconductors, Hole Transporters)
The molecular architecture of 4-(2-Chloro-5-methoxyphenyl)phenol makes it a promising candidate for the development of advanced functional materials, particularly in the realm of organic electronics. The individual components of the molecule, such as the methoxyphenyl group, are prevalent in materials designed for organic semiconductor and hole transport applications.
Hole-transporting materials (HTMs) are a critical component of perovskite solar cells (PSCs), and significant research has focused on developing alternatives to the widely used but costly Spiro-OMeTAD. mdpi.comrsc.org Many successful HTMs incorporate the N,N-di(4-methoxyphenyl)aniline moiety, highlighting the effectiveness of the methoxyphenyl group in facilitating hole transport. mdpi.comresearchgate.netnih.gov Novel HTMs with two or four N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized, achieving power conversion efficiencies comparable to Spiro-OMeTAD in perovskite solar cells. nih.gov For instance, an HTM named EtheneTTPA demonstrated a power conversion efficiency of 12.77% under standard illumination conditions. researchgate.netnih.gov
Furthermore, research into related heterocyclic structures underscores the potential of the chloro-phenol motif. A study on a tetra-substituted imidazole (B134444), specifically 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, revealed that the molecule is likely a better hole transporter than an electron transporter, with calculated transfer integral values for holes being significantly higher than for electrons (36.48 meV vs. 24.76 meV). nih.gov This suggests that the combination of chloro- and phenyl-phenol groups can be strategically employed to create materials with desirable charge transport properties. The development of new polymer-based HTMs, such as PTACz-PO, which incorporates triphenylamine (B166846) and carbazole (B46965) units, also points toward a strategy of copolymerizing different functional units to achieve high hole mobility and device efficiency. rsc.org
Table 1: Examples of Hole Transport Materials (HTMs) Featuring Methoxyphenyl Groups
| Material Name/Acronym | Key Structural Feature | Application/Finding | Reference |
|---|---|---|---|
| Spiro-OMeTAD | 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene | Widely used, high-performance HTM in perovskite solar cells (PSCs). mdpi.comrsc.org | mdpi.comrsc.org |
| TOP-HTM-α2 | (E,E,E,E)-4,4′,4″,4′″-[Benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl)]tetrakis[N,N-bis(4-methoxyphenyl)aniline] | Assessed as a cost-effective alternative to Spiro-OMeTAD with good solubility and electrical properties. mdpi.com | mdpi.com |
| EtheneTTPA | Tetrakis[(4-methoxyphenyl)aminophenyl] ethane | Used in perovskite solar cells, achieving a power conversion efficiency of 12.77%. researchgate.netnih.gov | researchgate.netnih.gov |
| PTACz-PO | Copolymer of triphenylamine and diethyl-phosphonate-modified carbazole units. | A polymer HTM processable with green solvents, achieving 26.31% efficiency in inverted PSCs. rsc.org | rsc.org |
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Substituted phenols are fundamental building blocks in organic synthesis, valued for their versatility in constructing more complex molecular architectures. The structure of this compound makes it a valuable precursor for a variety of intricate organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds.
Research has demonstrated that m-aryloxy phenols serve as key intermediates in the synthesis of novel diaryl ethers that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved solubility. mdpi.comnih.gov For example, 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile was synthesized in two steps and used to create these potent inhibitors. nih.gov Similarly, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) acts as an intermediate in the production of MK-2305, a powerful agonist for the G-protein-coupled receptor 40 (GPR40). nih.gov
The 4-substituted-2-methoxyphenol framework, which is a core part of the title compound, has been explicitly identified as a suitable building block for preparing new bioactive natural-like hydroxylated biphenyls. researchgate.net A collection of eugenol- and curcumin-analog hydroxylated biphenyls were prepared from these starting materials, with some derivatives showing interesting growth inhibitory activities against malignant melanoma cell lines. researchgate.net The strategic use of such phenolic precursors in multi-step syntheses, often involving protection/deprotection and cross-coupling reactions, is a cornerstone of modern synthetic chemistry for accessing complex natural products and their analogs. mdpi.comnih.gov
Table 2: Phenolic Intermediates in the Synthesis of Complex Molecules
| Intermediate | Synthetic Target Class | Example of Final Product/Target | Reference |
|---|---|---|---|
| 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile | Diaryl ether NNRTIs | Non-nucleoside reverse transcriptase inhibitors | nih.gov |
| 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol | GPR40 Agonists | MK-2305 | nih.gov |
| 4-Substituted-2-methoxyphenols | Bioactive Hydroxylated Biphenyls | Eugenol- and curcumin-analog biphenyls | researchgate.net |
| 3-(p-tolyloxy)phenol | PPAR Agonists | Polysubstituted imidazolone (B8795221) derivatives | mdpi.com |
Emerging Research Areas and Unexplored Reactivity Profiles
While the direct applications of this compound are still being explored, its structure suggests several promising avenues for future research. The unique interplay of its functional groups opens up possibilities in catalysis, advanced synthetic methods, and the discovery of new bioactive compounds.
The field of synthetic chemistry is increasingly moving towards more efficient and atom-economical methods, such as multicomponent reactions (MCRs). researchgate.netfrontiersin.org MCRs allow for the construction of complex molecules from three or more reactants in a single step, aligning with the principles of green chemistry. frontiersin.org The functional groups on this compound (phenol, chloro-substituent) could participate in various MCRs to rapidly generate libraries of novel heterocyclic compounds with potential biological activity.
Another emerging area is the use of electrocatalytic methods for complex molecule synthesis. nih.gov Radical-based Ni/Ag-electrocatalytic cross-coupling of α-substituted carboxylic acids has been shown to be a powerful tool for building polyfunctionalized carbon frameworks. nih.gov The phenolic group of the title compound could be derivatized into a suitable carboxylic acid ester or other coupling partner for use in such advanced, diastereoselective coupling reactions, providing a modern route to complex natural products and medicinally relevant molecules.
Furthermore, the specific substitution pattern could be exploited to create novel ligands for organometallic catalysis. The chloro and methoxy (B1213986) groups can fine-tune the electronic properties of the phenyl rings, potentially influencing the catalytic activity and selectivity of a metal center coordinated to the molecule. For instance, related chloro-methoxy-phenyl structures have been incorporated into iridium(III) complexes used as catalysts for greener amine synthesis via transfer hydrogenation. sigmaaldrich.com Exploring the coordination chemistry of this compound could lead to new catalysts for a variety of organic transformations. Finally, given that structurally similar aminothiazole derivatives have been investigated as potent receptor antagonists, nih.gov and furan (B31954) derivatives with chlorophenyl groups show promise as tubulin polymerization inhibitors, nih.gov a systematic exploration of the biological activity of derivatives of this compound is a clear and compelling direction for future research.
Q & A
Q. What are the established methods for synthesizing 4-(2-Chloro-5-methoxyphenyl)phenol, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling reactions using intermediates like 2-chloro-5-methoxyphenylboronic acid with halogenated phenols under Suzuki-Miyaura conditions. Post-synthesis, purity optimization typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 400 MHz) are critical for verifying purity (>98%) and structural integrity .
Q. How can researchers confirm the molecular structure of this compound using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELXL for structure refinement . ORTEP-III software generates thermal ellipsoid diagrams to visualize bond angles and torsional strain, ensuring alignment with density functional theory (DFT)-optimized geometries . For example, key bond lengths (e.g., C-Cl: ~1.74 Å) and angles (e.g., Cl-C-O: ~120°) should match theoretical predictions .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for detecting chlorinated byproducts. Derivatization using ethyl chloroformate enhances volatility, while SIM (selected ion monitoring) mode improves sensitivity for low-abundance analytes (e.g., detection limit: 0.1 ppm) . For polar impurities, reversed-phase HPLC with UV detection (λ = 254 nm) is preferable, using a calibration curve of spiked standards (R² > 0.995) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:
- Using identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Normalizing to a positive control (e.g., doxorubicin for IC50 comparisons).
- Applying statistical rigor (e.g., ANOVA with Tukey post-hoc tests, p < 0.05).
Meta-analyses of literature data should account for solvent effects (DMSO vs. saline) and exposure times (24h vs. 48h) .
Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Optimize reaction parameters via design of experiments (DoE):
- Catalyst screening : Pd(OAc)₂/XPhos often outperforms traditional Pd(PPh₃)₄ in cross-couplings .
- Solvent effects : Tetrahydrofuran (THF) at 60°C reduces side reactions vs. DMF.
- Workflow integration : In-line FTIR monitors intermediate formation (e.g., phenol deprotection), enabling real-time adjustments .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are key. Steps include:
- Prepare the ligand: Minimize energy in Avogadro (MMFF94 force field).
- Target selection: Use crystal structures from PDB (e.g., COX-2 for anti-inflammatory studies).
- Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM considered significant) .
Q. What are the challenges in characterizing degradation products under accelerated stability conditions?
- Methodological Answer : Oxidative degradation (40°C/75% RH) often produces quinone derivatives. LC-QTOF-MS identifies m/z shifts (e.g., +16 for hydroxylation). For photodegradation, use ICH Q1B guidelines: UV irradiation (320–400 nm) in a climate chamber, followed by forced degradation studies. Structural elucidation of unknowns requires tandem MS/MS and comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
